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molecular formula C12H10N2O3 B8694112 (1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone

(1-Methylpyrrol-2-yl)-(3-nitrophenyl)methanone

Cat. No. B8694112
M. Wt: 230.22 g/mol
InChI Key: DNYFQKUVLWRPEU-UHFFFAOYSA-N
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Patent
US06136844

Procedure details

A solution of 1-methylpyrrole (10.0 g, 123.0 mmol), 3-nitrobenzoyl chloride (68.47 g, 369 mmol), and triethylamine (17.14 ml, 123 mmol) in xylenes (150 ml) was refluxed for 40 h. Purification of the reaction mixture on a Florisil® column (hexane-acetone, 85:15) gave 2-(3-nitrobenzoyl)-1-methylpyrrole (13.0 g, 46%) as a solid. ##STR43##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
68.47 g
Type
reactant
Reaction Step One
Quantity
17.14 mL
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[N+:7]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13](Cl)=[O:14])([O-:9])=[O:8].C(N(CC)CC)C>>[N+:7]([C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][CH:18]=1)[C:13]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][CH:4]=1)=[O:14])([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1C=CC=C1
Name
Quantity
68.47 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1
Name
Quantity
17.14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
xylenes
Quantity
150 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the reaction mixture on a Florisil® column (hexane-acetone, 85:15)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)C=2N(C=CC2)C)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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